molecular formula C15H19NO3 B3832177 N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide

N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide

Cat. No. B3832177
M. Wt: 261.32 g/mol
InChI Key: RPCJIMCBFBEZKL-FMIVXFBMSA-N
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Description

N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide, commonly known as BHDMOH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHDMOH is a derivative of hexenamide, which is a class of compounds known for their diverse biological activities. BHDMOH has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BHDMOH is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. BHDMOH has been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. BHDMOH has also been found to induce the expression of the tumor suppressor gene p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
BHDMOH has been found to exhibit potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. BHDMOH has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BHDMOH is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of BHDMOH is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on BHDMOH. One of the areas of interest is the development of new anticancer drugs based on BHDMOH. Another area of interest is the exploration of BHDMOH's potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BHDMOH and its potential side effects.

Scientific Research Applications

BHDMOH has been extensively studied for its potential applications in various fields of science. In the field of medicine, BHDMOH has been found to exhibit potent anticancer properties. Studies have shown that BHDMOH can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

(E)-N-benzyl-2-hydroxy-5,5-dimethyl-4-oxohex-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)13(18)9-12(17)14(19)16-10-11-7-5-4-6-8-11/h4-9,17H,10H2,1-3H3,(H,16,19)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCJIMCBFBEZKL-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C(=O)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(\C(=O)NCC1=CC=CC=C1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-2-hydroxy-5,5-dimethyl-4-oxohex-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide
Reactant of Route 2
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide
Reactant of Route 3
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide
Reactant of Route 6
N-benzyl-2-hydroxy-5,5-dimethyl-4-oxo-2-hexenamide

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